Product packaging for 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole(Cat. No.:CAS No. 401462-17-7)

1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole

Cat. No.: B1629099
CAS No.: 401462-17-7
M. Wt: 210.27 g/mol
InChI Key: YEMMDBJNFUMWTG-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Chemistry and β-Carbolines

Indole alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. chula.ac.th Many of these compounds, including the β-carbolines, are derived from the amino acid tryptophan. The 9H-pyrido[3,4-b]indole structure is formed by the fusion of a pyridine (B92270) ring to the indole framework. beilstein-journals.org This arrangement gives rise to a class of compounds with a wide spectrum of biological activities. chula.ac.th

β-carbolines are classified based on the degree of saturation of the pyridine ring and the nature of substituents attached to the tricyclic system. The subject of this article, 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, is a fully aromatic β-carboline with an ethyl group at the 1-position and a methyl group at the 3-position. The specific placement of these alkyl groups can significantly influence the compound's pharmacological profile.

Historical and Contemporary Significance in Biomedical Research

The broader family of β-carbolines has a rich history in pharmacology and neuroscience. Naturally occurring β-carbolines, such as harmane and norharmane, are found in various plants and have been investigated for their effects on the central nervous system. nist.gov Historically, they have been associated with traditional psychoactive preparations.

In contemporary biomedical research, the 9H-pyrido[3,4-b]indole scaffold is recognized as a "privileged structure," meaning it can serve as a template for the development of new drugs targeting a variety of receptors and enzymes. chemimpex.com Research has demonstrated that derivatives of this core structure possess a wide range of pharmacological properties, including anticancer, neuroprotective, antiviral, and antimicrobial activities. beilstein-journals.orgchemimpex.comnih.gov The ability to readily modify the core structure through synthesis allows for the fine-tuning of its biological effects. nih.gov

Rationale for Comprehensive Investigation of this compound

While extensive research exists for the broader β-carboline class, specific and detailed investigations into this compound are less prevalent in publicly available literature. The rationale for a focused investigation stems from the established structure-activity relationships within the β-carboline family. The nature and position of substituents on the pyrido[3,4-b]indole ring system are known to dramatically alter the biological activity. nih.gov

For instance, substitutions at the 1 and 3 positions have been shown to be critical for modulating the antifilarial and anticancer activities of these compounds. nih.govnih.gov The presence of an ethyl group at position 1 and a methyl group at position 3 suggests a unique lipophilic and electronic profile that warrants specific study. A comprehensive investigation would aim to elucidate the precise pharmacological effects of this substitution pattern, potentially revealing novel therapeutic applications. The synthesis and study of such specific derivatives are crucial steps in the exploration of the full therapeutic potential of the 9H-pyrido[3,4-b]indole scaffold. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B1629099 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole CAS No. 401462-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-3-12-14-11(8-9(2)15-12)10-6-4-5-7-13(10)16-14/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMMDBJNFUMWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC2=C1NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635966
Record name 1-Ethyl-3-methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401462-17-7
Record name 1-Ethyl-3-methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 9h Pyrido 3,4 B Indole and Analogues

Established Synthetic Pathways for the Pyrido[3,4-b]indole Scaffold

Several classical and modern synthetic strategies have been developed to construct the pyrido[3,4-b]indole ring system. These methods often involve the formation of the pyridine (B92270) ring onto a pre-existing indole (B1671886) structure.

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and their tetrahydro derivatives. rsc.org Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

The reaction mechanism initiates with the formation of a Schiff base from the tryptamine and the carbonyl compound. Under acidic conditions, this imine is protonated to form an electrophilic iminium ion. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation lead to the formation of the tetrahydro-β-carboline product. wikipedia.orgnih.gov Aromatization of the newly formed ring can then yield the fully aromatic β-carboline scaffold.

Mechanistic Variants:

N-Acyliminium Ion Pictet-Spengler Reaction: To enhance the electrophilicity of the intermediate, the imine can be acylated to form an N-acyliminium ion. This powerful electrophile can undergo cyclization under milder conditions with a broader range of aromatic systems. wikipedia.org

Asymmetric Pictet-Spengler Reaction: The development of enantioselective variants is crucial for the synthesis of chiral β-carboline alkaloids. This has been achieved through the use of chiral auxiliaries, chiral substrates (such as L-tryptophan), or chiral Brønsted acid catalysts. wikipedia.orgnih.gov

Vinylogous Pictet-Spengler Cyclization: This variation extends the reaction to create larger, medium-sized rings by incorporating a vinylogous iminium ion, leading to the formation of structures like tetrahydro-azocinoindoles. nih.gov

Reaction Reactants Conditions Product Key Features
Classical Pictet-SpenglerTryptamine, Aldehyde/KetoneAcid catalyst, HeatTetrahydro-β-carbolineForms the core heterocyclic structure.
N-Acyliminium Ion VariantTryptamine, Aldehyde/KetoneAcylating agentTetrahydro-β-carbolineIncreased reactivity, milder conditions. wikipedia.org
Asymmetric VariantChiral Tryptamine derivativeAcid catalystEnantiomerically enriched Tetrahydro-β-carbolineControl of stereochemistry. nih.gov

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of complex heterocyclic systems. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the synthesis of the pyrido[3,4-b]indole scaffold. nih.gov These methods offer alternative bond disconnection strategies and often proceed with high efficiency and functional group tolerance. ljmu.ac.uk

One prominent strategy involves the formation of the pyridine ring through C-N and C-C bond-forming reactions catalyzed by palladium. For instance, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization can be employed to build the β-carboline core. nih.gov

Palladium-catalyzed amidation, a key transformation in reactions like the Buchwald-Hartwig amination, can be utilized to form a crucial C-N bond in the construction of the pyridine ring. This can be followed by an intramolecular cyclization to complete the pyrido[3,4-b]indole system. These reactions often involve the coupling of an appropriately functionalized indole derivative with an amine component.

Catalyst System Reactants Reaction Type Product Reference
Pd(0) / Benzoic AcidPropargylic tryptaminesIsomerization/C-H activationTetrahydro-β-carbolines unipr.it
PdCl₂(PPh₃)₂ / CuI2-Iodoaniline, Terminal alkyne, Aryl iodideSonogashira coupling/CyclizationPolysubstituted indoles nih.gov

Aryne chemistry provides a unique and powerful method for the formation of carbo- and heterocyclic rings through cycloaddition and annulation reactions. The high reactivity of aryne intermediates allows for the rapid construction of complex molecular architectures.

In the context of pyrido[3,4-b]indole synthesis, aryne annulation can be envisioned as a strategy to construct the pyridine portion of the molecule. This could involve the reaction of a suitably functionalized indole derivative with an aryne precursor. For example, a formal [4+2] cycloaddition (Diels-Alder type reaction) between an indole-based diene or its equivalent and an aryne could, in principle, lead to the β-carboline skeleton. While direct applications to pyrido[3,4-b]indoles are less common, the principles of aryne chemistry have been successfully applied to the synthesis of related heterocycles like indolines and isoquinolines, demonstrating the potential of this methodology. caltech.edu

Regio- and Stereoselective Synthesis of Substituted 9H-Pyrido[3,4-b]indoles

The synthesis of specifically substituted 9H-pyrido[3,4-b]indoles, such as 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, requires precise control over the regiochemistry and, where applicable, stereochemistry of the reactions.

Regioselectivity: The placement of substituents at specific positions on the pyrido[3,4-b]indole core is crucial for modulating the biological activity of the molecule. In the Pictet-Spengler reaction, the regiochemistry is largely determined by the structure of the starting tryptamine and carbonyl compound. For instance, to introduce a methyl group at the 3-position and an ethyl group at the 1-position, one would start with tryptamine and an appropriate keto-aldehyde or its equivalent. Transition metal-catalyzed methods often offer greater flexibility in controlling regioselectivity through the strategic placement of reactive handles (e.g., halides or triflates) on the starting materials.

Stereoselectivity: For pyrido[3,4-b]indole derivatives with chiral centers, controlling the stereochemistry is of utmost importance. Asymmetric Pictet-Spengler reactions, as mentioned earlier, are a primary approach to achieve this. The use of chiral catalysts can induce enantioselectivity in the cyclization step, leading to the preferential formation of one enantiomer. nih.gov The diastereoselectivity of the reaction can also be controlled, particularly when using chiral tryptamine derivatives, where the existing stereocenter can direct the stereochemical outcome of the newly formed chiral center. wikipedia.org

Innovations in Sustainable Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This includes the use of greener solvents, energy-efficient reaction conditions, and atom-economical transformations.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods.

The synthesis of indoles and related heterocycles, including the 9H-pyrido[3,4-b]indole scaffold, has been shown to benefit significantly from the application of microwave technology. nih.govnih.gov For example, the Pictet-Spengler reaction and various transition metal-catalyzed coupling reactions can be performed efficiently under microwave irradiation, often in solvent-free or green solvent systems. organic-chemistry.org This not only improves the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.

Reaction Type Conventional Heating Microwave-Assisted Key Advantage
Bischler Indole SynthesisHours45-60 secondsDrastic reduction in reaction time. organic-chemistry.org
Three-Component Indole SynthesisLong reaction timesMinutesIncreased efficiency and yields. nih.gov

One-Pot Reaction Sequences

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, represents a significant advance in efficiency and sustainability. For the synthesis of 9H-pyrido[3,4-b]indoles and related structures, several one-pot strategies have been developed, often combining classical name reactions into seamless cascade or tandem processes.

A prominent example involves the integration of the Buchwald-Hartwig amination and direct arylation in a palladium-catalyzed tandem reaction. This method has been successfully used for the one-pot synthesis of 9H-carbazoles, a related indole structure, from simple anilines and 1,2-dihaloarenes. organic-chemistry.org Such an approach avoids harsh reaction conditions and the need for expensive, non-recoverable catalysts, significantly reducing reaction times through microwave irradiation. organic-chemistry.org

Another strategy employs a three-component cascade reaction. For instance, the Doyle indole synthesis involves the reaction of cyclohexane-1,3-diones, amines, and 2,3-diketoesters, catalyzed by trifluoroacetic acid (TFA), to construct the indole framework. snnu.edu.cn This approach has been adapted into catalytic, enantioselective versions for creating complex, chiral indole structures. snnu.edu.cn

Researchers have also combined the Pictet-Spengler reaction with other transformations in a single pot. Tandem sequences involving ring-closing metathesis, isomerization, and a subsequent Pictet-Spengler cyclization have been developed to build complex polycyclic architectures efficiently. nih.gov These multi-reaction sequences highlight the power of one-pot methodologies to rapidly generate molecular complexity from simple starting materials.

Table 1: Comparison of Selected One-Pot Methodologies for Indole Synthesis

MethodologyKey ReactionsCatalyst/ReagentKey AdvantagesReference
Palladium-Catalyzed Tandem ReactionBuchwald-Hartwig Amination, Direct ArylationMagnetically recoverable Palladium nanocatalystReduced reaction times, catalyst recyclability, ligand-free organic-chemistry.org
Doyle Indole SynthesisThree-component cascadeTFA or Chiral Phosphoric AcidBuilds complex indoles, potential for enantioselectivity snnu.edu.cn
Tandem Metathesis/Isomerization/P-SRing-Closing Metathesis, Isomerization, Pictet-SpenglerRuthenium alkylidene complexCreates complex polycyclic systems in few steps nih.gov

Solvent-Free and Catalytic Approaches

The development of solvent-free and advanced catalytic methods aligns with the principles of green chemistry, aiming to reduce waste and energy consumption while improving reaction efficiency.

Solvent-Free Synthesis: Performing reactions under solvent-free, or "neat," conditions offers significant environmental benefits. One such approach involves the reaction of oxindole derivatives with chalcones, first using potassium tert-butoxide as a catalyst, followed by treatment with ammonium (B1175870) acetate (B1210297) to generate 2,4-diaryl-9H-pyrido[2,3-b]indoles in excellent yields. researchgate.net The Morita–Baylis–Hillman (MBH) reaction of 3-formyl-9H-β-carbolines with various acrylates has also been successfully conducted under neat conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, furnishing C-3 functionalized β-carbolines. beilstein-journals.orgnih.gov

Catalytic Approaches: The use of catalysts is central to modern synthesis of 9H-pyrido[3,4-b]indoles. Catalysts can lower the activation energy, enabling reactions under milder conditions and often with higher selectivity.

Acid Catalysis: The classic Pictet-Spengler reaction traditionally uses strong acids like hydrochloric acid. wikipedia.org However, milder Brønsted acids such as L-tartaric acid have been shown to facilitate the reaction in water, providing a greener alternative. nih.gov Polyphosphoric acid (PPA) is another effective acidic medium for cyclization reactions to form pyrido[3,4-b]indol-1-ones. bohrium.com

Metal Catalysis: Transition metals, particularly palladium and copper, are widely used. Palladium nanocatalysts supported on biochar have been employed for microwave-assisted tandem reactions. organic-chemistry.org Copper(I) iodide, in conjunction with ligands like L-proline or N,N-dimethylglycine, catalyzes the cross-coupling and cyclization of 2-bromotrifluoroacetanilides with alkynes to form indoles. organic-chemistry.org

Organocatalysis: Chiral phosphoric acids have been instrumental in developing the first catalytic asymmetric Fischer indolization, allowing for the enantioselective synthesis of tetrahydrocarbazoles. snnu.edu.cn Meglumine sulfate, a cost-effective and biodegradable solid acid catalyst, has proven effective for synthesizing indeno[1,2-b]indole-9,10-dione derivatives.

Challenges and Advancements in Scalable Synthesis of 9H-Pyrido[3,4-b]indoles

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For 9H-pyrido[3,4-b]indoles, these challenges often stem from the conditions required by classical synthetic methods and the complexities of the target molecules.

Key Challenges:

Harsh Reaction Conditions: Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions often require refluxing in strong acids (e.g., POCl₃, PPA, TFA) and high temperatures. wikipedia.orgnrochemistry.com These conditions are not ideal for large-scale synthesis due to safety concerns, equipment corrosion, and the generation of significant acidic waste.

Substrate Scope Limitations: Many synthetic routes are limited to substrates with specific activating groups. For example, the Bischler-Napieralski reaction is most effective with electron-donating groups on the aromatic ring, while less nucleophilic rings give poor yields. wikipedia.orgnrochemistry.com

Multi-step Procedures: Many syntheses involve multiple discrete steps for creating the necessary precursors, followed by cyclization and subsequent functionalization, which is inefficient for large-scale production.

Advancements in Scalable Synthesis:

Recent advancements aim to overcome these challenges by developing more robust, efficient, and sustainable processes.

Development of Milder Conditions: The use of novel catalysts allows reactions to proceed under significantly milder conditions. For example, the use of trifluoromethanesulfonic anhydride (Tf₂O) in combination with a non-nucleophilic base like 2-chloropyridine can induce the Bischler-Napieralski reaction at lower temperatures. nih.gov Similarly, performing the Pictet-Spengler reaction in water with a mild acid catalyst avoids the need for harsh, corrosive reagents. nih.gov

Process Intensification: One-pot and tandem reactions are a key advancement for scalability. organic-chemistry.orgnih.gov By telescoping multiple steps into a single operation, these methods reduce waste, save time and energy, and minimize handling of potentially hazardous intermediates.

Catalyst Recovery and Reuse: The development of heterogeneous or magnetically recoverable catalysts, such as the palladium nanocatalyst on biochar, is a major step toward sustainable large-scale synthesis. organic-chemistry.org Catalyst recycling reduces costs and minimizes toxic metal waste streams.

Solid-Phase Synthesis: The Pictet-Spengler reaction has been successfully adapted to solid-phase combinatorial chemistry. nih.govwikipedia.org This allows for the parallel synthesis of large libraries of compounds and can simplify purification, as excess reagents and byproducts are simply washed away from the resin-bound product.

These advancements are making the synthesis of complex 9H-pyrido[3,4-b]indole derivatives more practical and economically viable for pharmaceutical and industrial applications.

Molecular Mechanisms and Biological Activities of 9h Pyrido 3,4 B Indole Derivatives

Neurobiological Modulations and Neurodegenerative Disease Research

Interactions with Central Nervous System Neurotransmitter Systems

There is no specific research available on the direct interactions of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole with central nervous system (CNS) neurotransmitter systems. However, the β-carboline class of compounds is well-known for its diverse effects on various neurotransmitter receptors. nih.gov Many β-carboline derivatives are known to interact with benzodiazepine (B76468), serotonin (B10506), and imidazoline (B1206853) receptors. nih.gov For instance, the compound ethyl β-carboline-3-carboxylate (β-CCE), a structural relative, has been shown to act as an inverse agonist at benzodiazepine receptors, leading to their down-regulation through increased internalization in cultured cerebral cortical neurons. researchgate.net This interaction highlights the potential for β-carbolines to modulate the GABAergic system. Furthermore, other indole (B1671886) alkaloids, such as ibogaine, demonstrate complex pharmacology by interacting with multiple systems, including opioid and serotonin receptors. nih.gov The specific binding profile of this compound remains to be determined.

Studies on Tremor-Producing Effects and Relevance to Essential Tremor

Direct studies on the tremor-producing effects of this compound have not been published. The primary body of research in this area has focused on the related alkaloid harmane (1-methyl-9H-pyrido[3,4-b]indole), which is recognized as a potent tremor-producing neurotoxin. mdpi.com Administration of harmane to laboratory animals induces a high-frequency action tremor that clinically resembles essential tremor (ET) in humans. mdpi.comnih.gov This has established harmane as a key compound for creating animal models of ET. nih.gov

Research has demonstrated that blood and brain concentrations of harmane are significantly elevated in patients with ET compared to control subjects. mdpi.combeilstein-journals.org One study found that the geometric mean of harmane concentrations in the cerebellum—a brain region strongly implicated in ET pathophysiology—was significantly higher in ET cases than in controls. beilstein-journals.org These findings suggest a potential etiological link between specific β-carboline neurotoxins and the development of essential tremor. beilstein-journals.org The tremorgenic potential of the 1-ethyl-3-methyl derivative is currently unknown.

Investigations into Parkinson's Disease Pathophysiology and β-Carbolines

While there is no specific literature investigating the role of this compound in Parkinson's disease (PD) pathophysiology, studies on related β-carbolines have explored their potential neurotoxic roles. The structural similarity of some β-carbolines to the parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has prompted this line of inquiry. Elevated blood levels of the related compound harmane have been observed in patients with Parkinson's disease, suggesting a possible association.

Conversely, other derivatives have been investigated for neuroprotective properties. The compound 9-methyl-β-carboline has been shown to protect dopaminergic neurons, stimulate their regeneration, and exhibit anti-inflammatory effects in cell cultures, suggesting it could be a candidate for anti-Parkinsonian medication. This highlights the functional diversity within the β-carboline family, where small structural changes can lead to profoundly different biological effects.

Neuroprotective Actions and Related Cellular Pathways

Specific research into the neuroprotective actions of this compound is not available. However, a recent study on three newly discovered alkaloids, Pseudosterins A, B, and C, which share a 1-ethyl-3-formyl-β-carboline skeleton, has demonstrated significant protective effects in a cellular model of cardiac injury. nih.gov These compounds showed potent activity against oxidative injury in H9c2 cardiomyocyte cells, suggesting that the 1-ethyl-β-carboline scaffold may possess cytoprotective properties. nih.gov

The study evaluated the ability of these compounds to protect H9c2 cells from injury induced by sodium hydrosulfite. The results, summarized in the table below, indicate that these 1-ethyl-β-carboline derivatives have promising protective capabilities.

Table 1: Cardioprotective Effects of 1-Ethyl-3-formyl-β-carboline Derivatives on H9c2 Cells
CompoundChemical NameConcentration (µM)Protective Effect (%)
Pseudosterin A1-ethyl-3-formyl-β-carboline derivative 11051.3 ± 4.5
Pseudosterin B1-ethyl-3-formyl-β-carboline derivative 21045.7 ± 3.8
Pseudosterin C1-ethyl-3-formyl-β-carboline derivative 31039.2 ± 3.1
Polydatin (Control)Polydatin1028.6 ± 2.9
Data sourced from a study on Pseudosterins A-C. nih.gov

These findings on structurally similar compounds suggest that this compound could warrant investigation for neuroprotective or other cytoprotective activities.

Anticancer and Antitumor Mechanisms

There are no studies that specifically evaluate the anticancer or antitumor mechanisms of this compound. However, the 9H-pyrido[3,4-b]indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry for the development of anticancer agents. researchgate.netmdpi.com Numerous derivatives have been synthesized and tested, revealing potent activity against a range of cancer cell lines. nih.govmdpi.com

Research into the structure-activity relationships (SAR) of this class has shown that substitutions at positions C1, C3, and N9 are critical for modulating biological activity. For example, a study on various pyrido[3,4-b]indole derivatives found that a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 resulted in potent, broad-spectrum anticancer activity. nih.govmdpi.com Another study noted that incorporating appropriate substituents at the C3 position can enhance antitumor activity. The presence of an ethyl group at the N9 position has also been shown to increase the reactivity of the β-carboline core in certain chemical transformations, which could influence its biological interactions. mdpi.com

Elucidation of Apoptosis Induction Pathways (e.g., PI3K/Akt, MAPK)

The precise mechanisms by which this compound might induce apoptosis, and its specific effects on pathways such as PI3K/Akt or MAPK, have not been investigated. Research on other indole-based compounds demonstrates that apoptosis induction is a common mechanism of their anticancer effect. researchgate.net

For instance, a study on novel benzo[f]indole-4,9-dione derivatives showed they induced apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS), subsequent DNA damage, and activation of the intrinsic apoptosis pathway involving caspase-9 and caspase-3. Another project synthesizing new β-carboline derivatives found that their lead compound induced apoptosis and cell cycle arrest in prostate cancer cells, also linked to an accumulation of ROS. The PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition is a key strategy in cancer therapy. While some β-carbolines are known to affect this pathway, the specific role of this compound remains an open area for future research.

Inhibition of Cellular Proliferation and Cell Cycle Perturbation

Derivatives of the 9H-pyrido[3,4-b]indole (β-carboline) nucleus are recognized for their potent ability to inhibit the proliferation of cancer cells. nih.govjohnshopkins.edu This antiproliferative effect is often mechanisticallly linked to the induction of apoptosis (programmed cell death) and significant disruption of the normal cell cycle progression. nih.govnih.gov

Studies on various β-carboline derivatives have demonstrated potent, broad-spectrum anticancer activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) reaching the nanomolar and low micromolar range against aggressive cancer cell lines. nih.govresearchgate.net For instance, certain 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole derivatives have shown IC₅₀ values as low as 80 nM for breast cancer cells and 130 nM for colon and melanoma cancer cells. researchgate.netresearchgate.net A key mechanistic feature observed for this class of compounds is a pronounced and selective arrest of the cell cycle in the G2/M phase or the S phase. nih.govnih.govnih.govresearchgate.net For example, specific β-carboline dimers were found to inhibit the proliferation of sarcoma (MG-63) cells by inducing S-phase arrest. nih.govnih.gov This cell cycle blockade prevents cancer cells from dividing and proliferating. The antiproliferative effects are further confirmed by Hoechst staining assays, which show characteristic apoptotic features like cell shrinkage and chromatin condensation in cancer cells treated with β-carboline compounds. nih.gov

Compound ClassCell LineActivityIC₅₀ ValueCitation
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleBreast CancerAntiproliferative80 nM researchgate.netresearchgate.net
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleColon Cancer (HCT116)Antiproliferative130 nM researchgate.netresearchgate.net
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleMelanomaAntiproliferative130 nM researchgate.netresearchgate.net
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indolePancreatic CancerAntiproliferative200 nM researchgate.netresearchgate.net
β-Carboline-3-carboxylic acid dimer (Comp1)Sarcoma (MG-63)Antiproliferative4.607 µM nih.gov
β-Carboline-3-carboxylic acid dimer (Comp2)Sarcoma (MG-63)Antiproliferative4.972 µM nih.gov

DNA Intercalation and Direct DNA Damage Mechanisms

A primary molecular mechanism contributing to the bioactivity of 9H-pyrido[3,4-b]indole derivatives is their ability to function as DNA intercalating agents. mdpi.com The planar, aromatic tricyclic structure of the β-carboline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix. nih.gov This physical insertion disrupts the normal structure and function of DNA, leading to significant cellular consequences.

The process of intercalation has been confirmed through various biophysical methods. researchgate.net Unwinding experiments using superhelical plasmid DNA, such as pBR322, demonstrate that β-carbolines can relieve torsional stress in the DNA, a hallmark of intercalating agents. researchgate.net Furthermore, techniques like absorption spectroscopy, fluorescence spectroscopy with ethidium (B1194527) bromide, and circular dichroism (CD) spectroscopy all provide evidence supporting the intercalation of compounds like norharman, harman, and harmine (B1663883) into DNA. researchgate.net This interaction can inhibit crucial cellular processes such as DNA replication and transcription, and in some cases, induce DNA strand breaks. nih.gov The binding affinity and the number of available binding sites on the DNA can be influenced by substitutions on the β-carboline skeleton. researchgate.net For instance, the presence of polar groups like hydroxyl (OH) or methoxy (OCH₃) can increase the binding affinity. researchgate.net

Target Identification and Interaction (e.g., MDM2, Protein Kinases)

Beyond direct DNA interaction, 9H-pyrido[3,4-b]indole derivatives exert their effects by binding to and modulating the function of specific protein targets critical for cancer cell survival and proliferation.

MDM2 Inhibition: A key oncogenic protein, Mouse Double Minute 2 (MDM2), is a primary target for this class of compounds. nih.gov MDM2 is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, β-carboline derivatives can block the MDM2-p53 interaction, leading to the stabilization and activation of p53. frontiersin.org One notable β-carboline derivative, SP141, was shown to directly bind to the MDM2 protein, inducing its self-ubiquitination and subsequent degradation, which contributes to cell growth arrest. frontiersin.org

Other Protein Targets: Research has expanded the list of identified targets. Some β-carboline derivatives have been found to dually inhibit both MDM2 and β-catenin, another protein involved in tumorigenesis. frontiersin.org In sarcoma cells, β-carboline dimers were shown to directly interact with Cyclin-A2 (CCNA2), a protein crucial for cell cycle progression. nih.govnih.gov This interaction competitively blocks the formation of the CCNA2-CDK2 complex, leading to cell cycle arrest. nih.gov Other identified targets for this compound class include protein kinases such as CDK (cyclin-dependent kinase) and topoisomerases I and II, further highlighting the multi-targeted nature of their anticancer activity. mdpi.com

Antimicrobial and Antiviral Spectrum of Activity

The β-carboline scaffold is a versatile pharmacophore that also demonstrates a broad spectrum of activity against various microbial and viral pathogens.

Antibacterial Efficacy and Plasmid DNA Interaction Studies

Research has confirmed the antibacterial properties of 3-methyl-β-carboline derivatives. researchgate.net A study involving the synthesis of sixteen such derivatives, including 1-Ethyl-3-methyl-β-carboline , reported that most of these compounds exhibited antibacterial activity. researchgate.netresearchgate.net

The antibacterial spectrum includes both Gram-positive and Gram-negative bacteria. Specific derivatives have shown inhibitory activity against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net The interaction with bacterial DNA, including plasmid DNA, is a plausible mechanism for this activity, consistent with the known DNA intercalating properties of the β-carboline ring. researchgate.net

CompoundBacterial StrainMIC (µg/mL)Citation
1-(2-methylpropyl)-3-methyl-β-carbolineBacillus cereus125 researchgate.net
1-(2-methylpropyl)-3-methyl-β-carbolineBacillus subtilis250 researchgate.net
1-(2-methylpropyl)-3-methyl-β-carbolineEscherichia coli250 researchgate.net
9-allyl-3-methyl-β-carbolineBacillus cereus125 researchgate.net
9-allyl-3-methyl-β-carbolineBacillus subtilis250 researchgate.net
9-allyl-3-methyl-β-carbolineEscherichia coli250 researchgate.net
9-propyl-3-methyl-β-carbolineBacillus cereus250 researchgate.net
9-propyl-3-methyl-β-carbolineBacillus subtilis>250 researchgate.net
9-propyl-3-methyl-β-carbolineEscherichia coli>250 researchgate.net

Antifungal Properties and Fungal Pathogen Inhibition

A number of β-carboline derivatives have been synthesized and evaluated for their fungicidal activities, showing particular efficacy against plant pathogenic fungi. mdpi.commdpi.com These compounds represent a promising avenue for the development of new plant-derived bio-pesticides. mdpi.com

The antifungal activity is highly dependent on the substituents on the β-carboline ring. For example, some derivatives exhibit excellent, broad-spectrum activity, while others are more selective. mdpi.com Compound F4 (N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide) showed excellent activity against most tested fungi, and compounds 9n and 9o demonstrated broad-spectrum antifungal effects superior to the commercial pesticide hymexazol. mdpi.commdpi.com

CompoundFungal PathogenInhibition Rate (%) at 50 µg/mLCitation
N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (F4)Fusarium oxysporum f. sp. cubense60.15 mdpi.com
N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (F4)Colletotrichum gloeosporioides55.42 mdpi.com
N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (F4)Rhizoctonia solani61.24 mdpi.com
N-(4-(trifluoromethyl)phenyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (F5)Rhizoctonia solani53.35 mdpi.com
1-(4-chlorophenyl)-N'-(4-fluorobenzoyl)-9H-pyrido[3,4-b]indole-3-carbohydrazide (9n)Valsa mali75.4 mdpi.com
1-(4-chlorophenyl)-N'-(4-fluorobenzoyl)-9H-pyrido[3,4-b]indole-3-carbohydrazide (9n)Fusarium solani68.3 mdpi.com

Antiviral Replication Inhibition Mechanisms (e.g., Anti-HIV-1)

The β-carboline scaffold has been a source of potent antiviral agents against a range of human viruses, including influenza, Dengue virus (DENV), and Human Immunodeficiency Virus (HIV-1). nih.govnih.govcancer.gov

Against influenza A/H5N1, β-carbolines like harmalol (B191368) and harmane have demonstrated robust antiviral activity with IC₅₀ values of 0.02 µg/ml and 0.023 µg/ml, respectively. nih.gov For Dengue virus, the synthetic derivative 9N-methylharmine was found to inhibit all DENV serotypes. nih.gov Mechanistic studies revealed that this compound does not affect the early stages of viral entry but impairs the later stages of the viral life cycle, specifically the maturation and release of new virus particles from the host cell, thereby limiting the spread of the infection. nih.gov

In the context of HIV-1, various derivatives of the 9H-pyrido[3,4-b]indole structure have been designed and evaluated as replication inhibitors. One study on 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives found a compound (7g) with significant anti-HIV activity (EC₅₀ of 0.53 µM) that also inhibited the expression of the p24 antigen, a key viral protein. cancer.gov

CompoundVirusActivityIC₅₀ / EC₅₀Citation
HarmalolInfluenza A/H5N1AntiviralIC₅₀ = 0.02 µg/mL nih.gov
HarmaneInfluenza A/H5N1AntiviralIC₅₀ = 0.023 µg/mL nih.gov
9N-methylharmineDengue Virus-2AntiviralEC₅₀ = 9.8 µM nih.govconicet.gov.ar
HarmolDengue Virus-2AntiviralEC₅₀ = 10.1 µM nih.govconicet.gov.ar
Compound 7gHIV-1AntiviralEC₅₀ = 0.53 µM cancer.gov

Antiparasitic Efficacy and Target Engagement

The β-carboline scaffold is a known pharmacophore in the design of antiparasitic agents. nih.gov Derivatives of 9H-pyrido[3,4-b]indole have been explored for their efficacy against a range of parasites, including protozoa like Leishmania and Plasmodium, as well as helminths. nih.govaablocks.comnih.gov

Anti-leishmanial Action against Protozoan Parasites

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, remains a significant global health issue with limited therapeutic options. aablocks.com The search for new anti-leishmanial agents has led to the investigation of various heterocyclic compounds, including β-carboline derivatives. aablocks.com Research into the hybridization of β-carboline and piperazine (B1678402) moieties has been conducted to develop new compounds with potential anti-leishmanial activity. aablocks.com However, specific studies detailing the anti-leishmanial action of this compound against Leishmania species are not extensively documented in the reviewed scientific literature.

Antiplasmodial Activity against Drug-Sensitive and Resistant Strains

Malaria, caused by Plasmodium parasites, is another major infectious disease where drug resistance necessitates the discovery of novel therapeutics. nih.govvt.edu The tetrahydro-β-carboline core is recognized as a privileged structure in the development of antimalarial drug candidates. nih.gov Numerous studies have synthesized and evaluated various substituted β-carboline derivatives for their in vitro and in vivo activity against Plasmodium species, including chloroquine-sensitive and resistant strains. nih.govvt.edu While the broader class of pyrido[3,4-b]indoles shows promise, specific research and data on the antiplasmodial efficacy of this compound are not available in the current body of scientific literature.

Anti-inflammatory and Immunomodulatory Investigations

Indole alkaloids, the larger family to which 9H-pyrido[3,4-b]indoles belong, have been recognized for a wide range of pharmacological properties, including anti-inflammatory activities. nih.gov The investigation of natural products from marine organisms, for instance, has revealed compounds with potential inhibitory effects on inflammatory pathways. nih.gov While the general class of compounds shows potential, specific investigations into the anti-inflammatory or immunomodulatory properties of this compound have not been specifically reported.

Diverse Pharmacological Actions

The versatility of the β-carboline structure has prompted research into a wide spectrum of biological effects beyond antiparasitic and anti-inflammatory actions. beilstein-journals.org These include explorations into their potential roles in mitigating oxidative stress and influencing metabolic pathways.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Detailed research findings and data tables concerning the specific antioxidant mechanisms or oxidative stress mitigation properties of this compound are not presently available in the scientific literature.

Antidiabetic Research Perspectives

The potential for indole-based compounds to influence glycemic control has been an area of research interest. Studies have explored various indole derivatives for their ability to inhibit enzymes like α-glucosidase or to modulate insulin (B600854) sensitivity, suggesting a possible role in antidiabetic research. sci-hub.se However, specific studies focusing on the antidiabetic perspectives of this compound have not been identified.

Anticonvulsant Properties and Seizure Modulation

The β-carboline framework is known for its complex relationship with the central nervous system, particularly its interaction with GABA-A receptors, which are central to seizure modulation. Depending on the specific substitutions, β-carboline derivatives can act as agonists, antagonists, or inverse agonists at the benzodiazepine binding site of the GABA-A receptor.

Inverse agonists, such as certain esters of β-carboline-3-carboxylic acid, can be potent convulsant or pro-convulsant agents, meaning they can induce or potentiate seizures. nih.govcore.ac.uk For example, the derivative methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) is a well-documented chemoconvulsant used in research to model seizures. nih.gov It functions as a negative allosteric modulator of GABA-A receptors, reducing chloride ion influx and leading to neuronal hyperexcitability. nih.gov

Conversely, other derivatives exhibit anticonvulsant properties. Studies on homologous series of β-carboline-3-carboxylic acid esters have shown that while shorter acyl chain esters are convulsant, those with longer chains (greater than C4) can display anticonvulsant activity. nih.gov Another derivative, abecarnil, has demonstrated potent anticonvulsant actions in various animal models. nih.gov The diverse bioactivities of the β-carboline skeleton, including anticonvulsant potential, have been noted in broader reviews of the compound class. mdpi.com

While the β-carboline nucleus is a recognized pharmacophore for centrally acting agents, specific experimental studies detailing the anticonvulsant or seizure modulation properties of this compound are not prominently available in the current scientific literature. The activity of this specific compound would be highly dependent on its affinity and functional effect at the GABA-A receptor, which requires empirical investigation.

Table 1: Seizure Modulation Activity of Selected β-Carboline Derivatives

Compound Name Substitution Pattern Observed Activity Model/System
DMCM 4-Ethyl, 3-Carboxylate, 6,7-Dimethoxy Pro-convulsant Rodent models
Abecarnil 4-Methoxymethyl, 3-Carboxylate, 6-Benzyloxy Anticonvulsant Rodent and baboon models

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Various β-carboline alkaloids have been investigated for their potential as cholinesterase inhibitors.

Research has shown that the substitution pattern on the β-carboline ring system is crucial for both the potency and selectivity of inhibition. For instance, the simple, naturally occurring β-carboline harmane (1-methyl-9H-pyrido[3,4-b]indole) demonstrates inhibitory activity against AChE. nih.gov In one study, β-carboline-1,3,5-triazine hybrids were found to be selective inhibitors of BuChE, with IC50 values in the low micromolar range. scielo.br Another bivalent β-carboline derivative exhibited potent AChE inhibition, surpassing that of the reference drug tacrine. scielo.br

These studies indicate that the pyridoindole nucleus can serve as a scaffold for potent cholinesterase inhibitors. The structure-activity relationship (SAR) suggests that modifications at the C-1 and C-3 positions significantly influence inhibitory activity. However, specific experimental data quantifying the inhibitory effects of this compound against AChE or BuChE are not readily found in published literature. Its potential as a cholinesterase inhibitor would need to be determined through direct enzymatic assays.

Table 2: Cholinesterase Inhibition by Structurally Related β-Carboline Derivatives

Compound Class Target Enzyme Potency (IC50)
Harmane Acetylcholinesterase (AChE) High inhibition activity noted
β-Carboline-1,3,5-triazine hybrids Butyrylcholinesterase (BuChE) 1.0 - 18.8 µM

Estrogen Receptor Modulatory Functions

Selective estrogen receptor modulators (SERMs) are compounds that can exert either estrogen agonist or antagonist effects in a tissue-specific manner. nih.gov They are crucial in therapies for hormone-dependent cancers and osteoporosis. The potential for indole-based structures to interact with the estrogen receptor (ER) has been an area of active research.

Computational studies have explored the potential of β-carboline derivatives to act as estrogen receptor inhibitors. An in silico molecular docking study investigated a series of β-carboline derivatives modified at the C-1 position, testing their interaction with the estrogen receptor protein (PDB: 5ACC). samipubco.com The results indicated that the derivatives showed excellent bonding scores, with some ligands superimposable with the native ligand, forming hydrogen bonds with key amino acid residues like LEU:346. samipubco.com This study suggested that modifications at the C-1, C-3, and N-9 positions could be critical for enhancing anticancer activity through estrogen receptor modulation. samipubco.com

Furthermore, other research has shown that certain β-carboline derivatives can protect against bone loss under estrogen-deficient conditions, suggesting an interaction with estrogen-mediated pathways. nih.gov While these findings point to the potential of the β-carboline scaffold to serve as a basis for novel ER modulators, direct experimental evidence of this compound binding to or modulating estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) has not been specifically reported.

Table 3: In Silico Docking Results for β-Carboline Derivatives with Estrogen Receptor (5ACC)

Parameter Finding
Target Protein Estrogen Receptor (PDB: 5ACC)
Ligand Class C-1 substituted β-carboline derivatives
Key Interaction Hydrogen bonding with LEU:346 amino acid residue

Chondrogenic Stimulation and Cartilage Regeneration Potential

Cartilage has a limited capacity for self-repair, making the development of agents that can stimulate chondrogenesis (the formation of new cartilage) a significant therapeutic goal. This process often involves signaling pathways mediated by growth factors like transforming growth factor-beta (TGF-β). regmednet.comrsc.org

Research into the chondrogenic potential of β-carbolines is an emerging area. Studies have described that the naturally occurring β-carboline harmine (1-methyl-7-methoxy-9H-pyrido[3,4-b]indole) exerts a chondrogenic effect. This finding has spurred interest in the 9H-pyrido[3,4-b]indole scaffold as a potential starting point for developing small molecules that can stimulate cartilage matrix synthesis. This could offer a novel therapeutic approach for joint diseases such as osteoarthritis.

While the activity of harmine suggests that the β-carboline core structure may possess inherent chondrogenic-stimulating properties, there is currently no published research specifically investigating the effects of this compound on chondrocytes, chondrogenesis, or cartilage regeneration. The influence of the 1-ethyl and 3-methyl substitutions on this potential activity remains to be elucidated through dedicated cellular and preclinical studies.

Table 4: Mentioned Compounds

Compound Name
This compound
Abecarnil
Acetylcholine
DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate)
Harmane (1-methyl-9H-pyrido[3,4-b]indole)
Harmine (1-methyl-7-methoxy-9H-pyrido[3,4-b]indole)

Structure Activity Relationship Sar and Structural Biology of 9h Pyrido 3,4 B Indole Derivatives

Correlating Substituent Effects on Biological Potency and Selectivity

The biological activity of 9H-pyrido[3,4-b]indole derivatives is profoundly influenced by the nature and position of substituents on the tricyclic core. Variations at positions C1, C3, C6, and N9 have been extensively studied to elucidate their impact on potency and selectivity against various biological targets, including cancer cell lines and parasites.

Research has demonstrated that the introduction of different functional groups at these key positions can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. For instance, in the context of anticancer activity, the presence of a bulky aromatic substituent at the C1 position, such as a 1-naphthyl group, in combination with a methoxy (B1213986) group at C6, has been shown to significantly enhance antiproliferative effects. nih.gov Conversely, methylation at the N9 position can be detrimental to activity, potentially by disrupting crucial hydrogen bond interactions within the binding site. nih.gov

In the realm of antifilarial chemotherapy, a different substitution pattern appears to be favorable. Studies have indicated that a carbomethoxy group at the C3 position, coupled with an aryl substituent at the C1 position, is a key determinant for potent antifilarial activity. nih.govnih.gov This highlights the principle of target-specific SAR, where optimal substituents for one biological activity may not be ideal for another.

While specific biological data for 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is not extensively reported in the literature, general SAR principles for 1,3-disubstituted β-carbolines can provide valuable insights. The ethyl group at C1 and the methyl group at C3 are relatively small alkyl substituents. Their influence on biological activity would depend on the specific topology and nature of the target's binding pocket.

Table 1: Influence of Substituents on the Biological Activity of 9H-Pyrido[3,4-b]indole Derivatives

PositionSubstituentObserved Biological EffectReference
C11-NaphthylEnhanced anticancer activity nih.gov
C1Aryl groupPotent antifilarial activity nih.govnih.gov
C3CarbomethoxyKey for antifilarial activity nih.govnih.gov
C6MethoxyIncreased antiproliferative effects (with C1-naphthyl) nih.gov
N9MethylDisruption of binding interactions nih.gov

Conformational Analysis and Molecular Flexibility

The three-dimensional conformation and molecular flexibility of 9H-pyrido[3,4-b]indole derivatives are critical for their ability to adopt a bioactive conformation and fit into the binding site of a biological target. The largely planar and rigid tricyclic core of the β-carboline system provides a stable scaffold for the presentation of substituents in specific spatial orientations.

The flexibility of the molecule is primarily dictated by the rotatable bonds of the substituents at positions C1, C3, and N9. For this compound, the ethyl group at C1 introduces a degree of conformational freedom due to the rotation around the C1-C(ethyl) and C(ethyl)-C(methyl) single bonds. Similarly, the methyl group at C3 can rotate freely.

Ligand-Target Binding Interactions and Pharmacophore Models

The biological effects of 9H-pyrido[3,4-b]indole derivatives are mediated by their specific interactions with biological targets. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, in the case of their anticancer activity, docking studies have suggested that these compounds can bind to the MDM2 protein. nih.gov Key interactions include a hydrogen bond between a substituent at C6 and the Tyr106 residue, hydrophobic interactions with Val93, Leu54, and Ile99, and pi-pi stacking with Tyr100 and His96. nih.gov The indole (B1671886) N-H group is also often involved in crucial hydrogen bonding.

Based on the SAR data of active compounds, pharmacophore models can be developed to define the essential structural features required for biological activity. For a series of pyrido[3,4-b]indole derivatives with anticancer properties, a four-point pharmacophore model has been proposed. This model consists of one hydrogen bond donor (D) and three aromatic ring (R) features. nih.govnih.gov The hydrogen bond donor likely corresponds to the indole N-H, while the three ring features represent the hydrophobic and aromatic nature of the tricyclic system and its substituents, which are crucial for occupying specific pockets in the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and guide the design of more potent analogs.

Several QSAR studies have been conducted on 9H-pyrido[3,4-b]indole derivatives, particularly in the context of their anticancer activity. nih.govnih.gov These studies have employed various molecular descriptors, such as 2D fingerprints and 3D properties, to build predictive models. For example, a kernel-based partial least squares (KPLS) regression analysis using 2D fingerprint descriptors has successfully modeled the antiproliferative activity of these compounds against colon and pancreatic cancer cell lines. nih.govnih.gov These models have achieved high correlation coefficients for the training sets and good predictive power for external test sets. nih.govnih.gov

Furthermore, 3D-QSAR studies, which consider the three-dimensional properties of the molecules, have been used to visualize the influence of electronic and hydrophobic effects on activity. These studies often align the molecules based on a common pharmacophore to ensure a consistent comparison of their properties. A successful 3D-QSAR model for anticancer activity against the HCT116 colon cancer cell line was developed based on a four-point pharmacophore. nih.govnih.gov

While no specific QSAR models for this compound have been reported, the general models developed for this class of compounds can provide an indication of the potential impact of its structural features on biological activity. The application of such cheminformatics approaches is invaluable for prioritizing the synthesis and biological evaluation of new derivatives in drug discovery programs.

Advanced Computational Chemistry and Molecular Modeling for 9h Pyrido 3,4 B Indole

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole. These methods model the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By approximating the electron density of the molecule, DFT calculations can identify the minimum energy conformation, providing crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the tricyclic pyrido[3,4-b]indole core is a key feature that can be precisely characterized. The ethyl and methyl substituents will have specific orientations relative to this core, which are also determined during optimization. The accuracy of these calculations can be benchmarked against experimental data for related compounds, such as the crystal structure of 9-ethyl-7-methoxy-1-methyl-9H-pyrido[b]indole. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure and to aid in the assignment of spectral bands.

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C1-N2 Bond Length~1.37 Å
N2-C3 Bond Length~1.38 Å
C3-C4 Bond Length~1.40 Å
C4-C4a Bond Length~1.41 Å
C1-C9a Bond Length~1.42 Å
C1-C(ethyl) Bond Angle~121°
C3-C(methyl) Bond Angle~120°

Note: These are illustrative values based on typical bond lengths and angles in similar β-carboline structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) portion of the molecule, while the LUMO is likely to be distributed over the pyridine (B92270) ring. This distribution highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) - Gas PhaseEnergy (eV) - Aqueous Phase
HOMO-5.8-5.6
LUMO-1.2-1.4
HOMO-LUMO Gap4.64.2

Note: These are hypothetical values for illustrative purposes. The actual energies would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Resonance Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis can quantify the extent of resonance stabilization within the aromatic rings and the hyperconjugative interactions between the substituents and the ring system.

Electrostatic Potential (ESP) Mapping for Reactive Sites

Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are color-coded, typically with red indicating negative potential and blue indicating positive potential.

For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or interaction with electrophiles. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential, indicating its propensity to act as a hydrogen bond donor.

Solvent and Basis Set Effects on Quantum Chemical Parameters

The choice of solvent and basis set can significantly influence the results of quantum chemical calculations. Solvents can affect the geometry, electronic structure, and reactivity of a molecule through electrostatic interactions. Computational studies on related β-carbolines have shown that polar solvents can stabilize charge separation and alter the HOMO-LUMO gap. mdpi.com Therefore, it is important to perform calculations in both the gas phase and in relevant solvent environments to obtain a more complete understanding of the molecule's behavior.

The basis set determines the mathematical functions used to describe the atomic orbitals. Larger basis sets provide more accurate results but are computationally more expensive. A common approach is to perform initial calculations with a smaller basis set and then refine the results with a larger, more flexible basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Molecular Dynamics Simulations of Compound-Biomolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. These simulations model the movement of atoms over time, providing insights into the binding modes, conformational changes, and interaction energies between a ligand and its target.

Given that many β-carboline derivatives exhibit biological activity, MD simulations can be employed to investigate the potential interactions of this compound with various biological targets. For example, studies on similar compounds have explored their binding to enzymes like monoamine oxidase (MAO) and protein kinases. mdpi.comnih.gov An MD simulation could reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the role of water molecules in mediating interactions. nih.govnih.gov This information is invaluable for understanding the molecular basis of the compound's potential biological effects and for the rational design of more potent and selective analogues. benthamdirect.comnih.gov

Table 3: Key Parameters in a Typical Molecular Dynamics Simulation of a Ligand-Protein Complex

ParameterDescriptionTypical Value/Setting
Force FieldA set of parameters to describe the potential energy of the system.AMBER, CHARMM, GROMOS
Water ModelA model to represent water molecules in the simulation.TIP3P, SPC/E
Simulation TimeThe duration of the simulation.100-500 nanoseconds
TemperatureThe temperature at which the simulation is run.300 K (physiological temperature)
PressureThe pressure at which the simulation is run.1 atm

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions of this compound with various biological macromolecules.

Prediction of Binding Energies and Interaction Modes with Protein Targets

Computational docking studies on derivatives of the 9H-pyrido[3,4-b]indole scaffold have been performed to predict their binding affinities and interaction modes with several key protein targets. While specific binding energy values for this compound are not extensively documented in publicly available research, the analysis of analogous compounds allows for an informed estimation of its potential interactions.

Studies on related pyrido[3,4-b]indole derivatives have identified crucial interactions with cancer-related proteins such as MDM2. europub.co.ukcumhuriyet.edu.tr For instance, docking analyses have revealed that the pyrido[3,4-b]indole nucleus can fit into the binding pockets of these proteins, forming key interactions. These interactions often include hydrogen bonds, primarily involving the N-9 hydrogen of the indole ring, and extensive hydrophobic and π-π stacking interactions with amino acid residues like Tyrosine, Valine, Leucine, and Histidine. europub.co.ukcumhuriyet.edu.tr The presence of an ethyl group at the 1-position and a methyl group at the 3-position on the pyrido[3,4-b]indole core would likely enhance hydrophobic interactions within the binding pocket of target proteins.

Below is a representative table of predicted binding affinities and key interacting residues for similar pyrido[3,4-b]indole derivatives with various protein targets, which can be extrapolated to understand the potential interactions of this compound.

Protein TargetAnalogous CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
MDM21-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleNot explicitly stated, but potent inhibitorTyr106, Val93, Tyr100, His96, Leu54, Ile99 europub.co.ukcumhuriyet.edu.tr
COX-23-ethyl-1H-indole derivatives-10.40 to -11.35ALA527, ARG120, TYR355, LYS360 researchgate.net
PI3KPyrido fused imidazo[4,5-c]quinolines-7.5 to -9.2 (Glide Score)Not explicitly detailed nih.gov

Ligand-Protein Complex Stability Analysis

Beyond the initial docking prediction, molecular dynamics (MD) simulations are employed to assess the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the complex and can refine the understanding of binding modes and energies. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy from the MD trajectories, offering a more accurate prediction of binding affinity. nih.gov

For related heterocyclic systems, MD simulations have shown that the presence of a ligand within the protein's active site can have a stabilizing effect on the protein structure. mdpi.com The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex. A stable complex will typically exhibit minimal fluctuations in these values over the course of the simulation.

Predictive Modeling Techniques for Biological Activity (e.g., CoMFA/GOLPE)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Grid-based-on-Local-Properties (GOLPE) are powerful tools for understanding the structural requirements for a molecule's activity and for designing new, more potent analogs.

The general findings from such QSAR studies on 1,3-disubstituted-9H-pyrido[3,4-b]indoles indicate that the nature and position of substituents significantly influence their biological activity. nih.govnih.gov

Computational Insights into Tautomerism and Conformational Preferences

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of molecules like this compound, including its tautomeric forms and conformational preferences.

The 9H-pyrido[3,4-b]indole scaffold can exist in different tautomeric forms, and computational studies help in determining the relative stability of these tautomers. The position of the hydrogen on the nitrogen atoms can vary, leading to different isomers. Quantum chemical calculations can predict the energy of each tautomer, thus identifying the most stable form under different conditions (e.g., in the gas phase or in a solvent). europub.co.ukcumhuriyet.edu.tr

Furthermore, the presence of flexible substituents, such as the ethyl group at the 1-position, introduces conformational flexibility. Conformational analysis using computational methods can identify the low-energy conformations of the molecule. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a protein. Studies on substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylates have utilized DFT to investigate the effect of substituents on the chemical reactivity and electronic structure of the molecule. europub.co.ukcumhuriyet.edu.tr These calculations provide valuable information on parameters like frontier molecular orbitals (HOMO and LUMO) and natural bond orbital (NBO) analysis, which help in understanding the molecule's reactivity and stability. europub.co.ukcumhuriyet.edu.tr

Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Confirmation

High-resolution spectroscopy is essential for confirming the complex tricyclic structure of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole. Each method provides unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in this compound.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. For this compound (also known as 1-Ethyl-3-methyl-β-carboline), specific ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. researchgate.net The spectrum confirms the presence of the ethyl group at the C1 position, the methyl group at the C3 position, and the protons of the aromatic and heterocyclic rings.

The reported chemical shifts (δ) and their assignments are detailed in the table below. researchgate.net

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.61s-1HAr-H
8.07d8.01HAr-H
7.59m-1HAr-H
7.53d7.41HAr-H
7.27m-1HAr-H
3.26m-2H-CH₂- (Ethyl group)
2.77s-3H-CH₃ (Methyl group)
1.11m-3H-CH₃ (Ethyl group)
s = singlet, d = doublet, m = multiplet

¹³C NMR and 2D-NMR Spectroscopy: While specific ¹³C NMR data for this compound is not available in the reviewed literature, the structures of numerous related β-carboline derivatives have been confirmed by ¹³C NMR. researchgate.netbeilstein-journals.orgacs.org Based on these related structures, the spectrum is expected to show distinct signals for the 14 carbon atoms, including the aromatic carbons of the indole (B1671886) and pyridine (B92270) rings, and the aliphatic carbons of the ethyl and methyl substituents. For instance, in a related compound, 9-Ethyl-1-methyl-9H-pyrido[3,4-b]indole-3-carbaldehyde, ¹³C NMR signals appear for the ethyl group (δ = 39.91, 15.96 ppm) and the C1-methyl group (δ = 23.66 ppm), alongside the aromatic and heterocyclic carbons. acs.org

2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the ethyl and methyl groups and the pyrido[3,4-b]indole core. tandfonline.com

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS analysis of 1-Ethyl-3-methyl-β-carboline has been reported, showing a protonated molecular ion peak [M+H]⁺ at m/z 211. researchgate.net This corresponds to a molecular weight of 210 for the parent molecule, which is consistent with the molecular formula C₁₄H₁₄N₂ (calculated molecular weight: 210.27 g/mol ). researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation: HRMS would provide a highly accurate mass measurement, allowing for the unequivocal confirmation of the elemental formula C₁₄H₁₄N₂. While specific fragmentation data for this compound is not detailed, the mass spectra of β-carbolines are known to exhibit characteristic fragmentation patterns. scispace.com These patterns typically involve cleavages related to the substituents and the stable tricyclic ring system. For example, the mass spectrum of the related compound harmane (1-methyl-β-carboline) shows a strong molecular ion peak, which is characteristic of aromatic compounds. uliege.be

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure and data from related compounds. scispace.commdpi.com

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchIndole N-H
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic (Ethyl, Methyl)
1650 - 1580C=C and C=N StretchAromatic & Pyridine Rings
1470 - 1430C-H BendAliphatic (Ethyl, Methyl)
850 - 750C-H BendAromatic (out-of-plane)

The IR spectrum of the related compound methyl 1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate shows a characteristic N-H broad peak at 3228 cm⁻¹. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The β-carboline core is a strong chromophore. The UV-Vis spectra of β-carbolines typically exhibit multiple absorption bands in the range of 230-380 nm, corresponding to π→π* transitions within the conjugated aromatic system. nih.gov For example, the related alkaloid harmane (1-methyl-β-carboline) shows a UV absorption maximum at 347 nm. nih.gov The exact position and intensity of these bands for this compound would be influenced by the electronic effects of the ethyl and methyl substituents.

β-Carboline and its derivatives are well-known for being highly fluorescent compounds. rsc.org Their rigid, planar, and conjugated structure leads to strong fluorescence emission, typically in the blue to green region of the spectrum.

The photophysical properties are highly sensitive to the substitution pattern on the β-carboline ring. Studies on related compounds have shown that substitution at the N-9 position can influence fluorescence intensity and emission wavelength. researchgate.net For instance, an ethyl substituent at the N-9 position of a related β-carboline derivative was found to decrease the fluorescence intensity and cause a red shift in the emission wavelength compared to the unsubstituted analogue. researchgate.net The cationic form of β-carbolines, formed in acidic conditions, generally fluoresces strongly with a peak maximum around 430 nm, while the neutral species has a weaker, blue-shifted emission. rsc.org The specific excitation and emission maxima for this compound would require experimental measurement but are expected to be characteristic of this class of fluorophores.

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized this compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis reaction and to get a preliminary assessment of the product's purity. mdpi.com The compound is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

Column Chromatography: For purification, column chromatography is the standard method. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system, such as mixtures of ethyl acetate and hexane. mdpi.comnih.gov Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used for final purity analysis and can also be employed for purification on a preparative scale. researchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase like acetonitrile (B52724) and water with additives like formic acid, is a common method for analyzing β-carboline alkaloids. nih.gov The purity is determined by integrating the peak area of the compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound and for the critical task of separating its diastereomers. The presence of two chiral centers in the molecule gives rise to diastereomeric pairs, which often exhibit different biological activities. Consequently, their effective separation is paramount for pharmacological and toxicological studies.

Researchers have successfully employed reversed-phase HPLC (RP-HPLC) for these purposes. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the compound from any impurities or starting materials from its synthesis.

The separation of the diastereomers of this compound and related compounds has been a subject of detailed investigation. For instance, studies on similar 1,3-disubstituted-1,2,3,4-tetrahydro-β-carbolines have demonstrated that diastereomeric separation can be achieved on C18 columns. The separation is influenced by the nature of the substituents at the C1 and C3 positions. The cis and trans isomers often display distinct retention times, with the cis isomer typically eluting earlier than the trans isomer under reversed-phase conditions. This difference in retention is attributed to the different spatial arrangements of the molecules and their interactions with the stationary phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyphenated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination provides a high degree of sensitivity and selectivity, making it invaluable for the identification and quantification of this compound, especially in complex matrices.

In a typical LC-MS analysis, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for β-carbolines as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺. For this compound, this would correspond to a specific mass-to-charge ratio (m/z) that can be selectively monitored.

The use of tandem mass spectrometry (MS/MS) further enhances the analytical power of LC-MS. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The fragmentation pattern provides structural information that can confirm the identity of the compound. For instance, the fragmentation of the pyrido-indole core often involves characteristic losses that are indicative of the β-carboline structure. This level of specificity is crucial for distinguishing this compound from other structurally similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. For a molecule with multiple chiral centers like this compound, X-ray crystallography provides unambiguous proof of the relative and absolute configuration of the substituents.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This reveals the bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.

Furthermore, X-ray crystallographic analysis provides insights into the crystal packing, which describes how the individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the indole nitrogen can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of specific hydrogen-bonding networks that stabilize the crystal structure. The aromatic rings of the pyrido-indole system can also participate in π-π stacking interactions, further influencing the crystal packing.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) can be used to investigate the redox properties of this compound. The β-carboline scaffold is electrochemically active, and its oxidation and reduction potentials can provide valuable information about its electronic structure and its potential to participate in electron transfer reactions.

In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. For an electroactive species like this compound, the voltammogram will show peaks corresponding to its oxidation and/or reduction processes.

The oxidation of the β-carboline ring system is often an irreversible process and is thought to involve the indole moiety. The potential at which this oxidation occurs can be influenced by the nature and position of the substituents on the ring system. For example, electron-donating groups would be expected to lower the oxidation potential, making the compound easier to oxidize. The ethyl and methyl groups on this compound would likely have such an effect.

The data obtained from cyclic voltammetry can be used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are important parameters in understanding its chemical reactivity and its potential applications in materials science and as a pharmacological agent.

Preclinical and in Vitro Efficacy Assessment

In Vitro Cellular Assays for Biological Activity

No studies reporting the antiproliferative activity of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole against any human cancer cell lines were identified. While other pyrido[3,4-b]indole derivatives have shown potent anticancer effects with specific IC50 values against cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung), no such data exists for the specified compound. nih.govresearchgate.netnih.govmdpi.comlongdom.orgdoaj.org

There is no available information on the cytotoxicity of this compound against either cancerous or normal cell lines. Studies on related compounds, such as ethyl β-carboline-3-carboxylate, have assessed cytotoxicity, but these findings are not directly applicable. nih.gov

No data was found regarding the ability of this compound to induce apoptosis or cause cell cycle arrest in target cells. For other β-carboline derivatives, mechanisms involving cell cycle arrest, often at the G2/M phase, and induction of apoptosis have been reported as part of their anticancer activity. nih.govnih.gov

A review of the literature did not yield any studies on the antimicrobial susceptibility of this compound against bacterial or fungal strains. Research on other 3-methyl-β-carboline derivatives has shown some antibacterial activity, but specific minimum inhibitory concentration (MIC) values for the compound are not available. researchgate.netnih.govnih.govresearchgate.net

There are no published reports on the in vitro antiviral activity of this compound. The broader β-carboline class of compounds has been investigated for activity against various viruses, including influenza and Newcastle disease virus, but no data is specific to this particular derivative. nih.govnih.gov

No information is available regarding the in vitro antiparasitic efficacy of this compound. While various β-carboline derivatives have been tested against parasites such as Plasmodium falciparum and Trypanosoma cruzi, the activity of this specific compound has not been reported. nih.govnih.govuga.eduresearchgate.net

of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific preclinical or in vitro efficacy data was found for the chemical compound this compound.

This includes a lack of available information regarding its activity in:

In Vitro Models for Specific Disease Indications (e.g., Chondrogenesis Assays)

While research exists for the broader class of compounds known as β-carbolines (9H-pyrido[3,4-b]indoles), the specific substitutions of an ethyl group at the 1-position and a methyl group at the 3-position define a unique chemical entity for which dedicated biological studies appear to be absent in the public domain.

Searches for this compound, including potential CAS numbers and related synthesis literature, did not yield any results describing its biological evaluation. Scientific studies on related analogs are available, but per the specific constraints of this request, discussion of those compounds is excluded.

Therefore, no data tables or detailed research findings for this compound can be provided at this time.

Concluding Remarks and Translational Research Perspectives

Summary of Key Findings on 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole and its Class

The 9H-pyrido[3,4-b]indole scaffold is a core structural element in many natural and synthetic compounds with a wide range of biological activities. beilstein-journals.orgchemsynthesis.com Research has primarily focused on the therapeutic potential of various substituted β-carbolines, particularly in the areas of oncology and infectious diseases.

A significant body of research highlights the potent anticancer activity of 9H-pyrido[3,4-b]indole derivatives. nih.govresearchgate.net Studies have demonstrated that these compounds can exhibit broad-spectrum antiproliferative activity against various human cancer cell lines, including those of the breast, colon, melanoma, and pancreas. nih.govresearchgate.net A key mechanistic feature identified for this class is the induction of G2/M cell cycle phase arrest in cancer cells. nih.govresearchgate.net Furthermore, some derivatives have shown the ability to interact with the MDM2-p53 pathway, a promising target for cancer therapy. nih.govresearchgate.net Computational modeling and docking studies have suggested that substitutions on the pyrido[3,4-b]indole core, such as at the C1, C6, and N9 positions, significantly influence binding affinity and biological activity. nih.govresearchgate.net For instance, an N9-methyl group has been observed to disrupt crucial hydrogen bond interactions, affecting the compound's efficacy. nih.govresearchgate.net

In addition to anticancer properties, certain 1,3-disubstituted-9H-pyrido[3,4-b]indoles have been identified as promising lead compounds in antifilarial chemotherapy. nih.govnih.gov Research has shown that specific substitutions at the C1 and C3 positions can lead to significant macrofilaricidal and microfilaricidal activity against various filarial parasites. nih.govnih.gov

The indole (B1671886) nucleus, a key component of the 9H-pyrido[3,4-b]indole structure, is a well-established pharmacophore in medicinal chemistry, known to be a constituent of numerous therapeutic agents. chula.ac.th The versatility of the indole framework allows for the development of novel drugs with diverse mechanisms of action. chula.ac.th

Identification of Promising Therapeutic Avenues

The extensive research on 9H-pyrido[3,4-b]indole derivatives has illuminated several promising therapeutic avenues:

Oncology: The demonstrated broad-spectrum anticancer activity makes this class of compounds a strong candidate for the development of new chemotherapeutic agents. nih.govresearchgate.net The ability of some derivatives to target the MDM2-p53 pathway, which is still an underexploited target in oncology, presents a significant opportunity for novel drug discovery. nih.govresearchgate.net There is also evidence of selectivity towards cancer cells over normal cells, which is a critical aspect of cancer drug development. nih.govresearchgate.net

Infectious Diseases: The potent antifilarial activity of specific 1,3-disubstituted derivatives suggests their potential in combating filarial infections, which affect millions worldwide. nih.govnih.gov Further exploration of this scaffold could lead to new treatments for these neglected tropical diseases.

Neurodegenerative Diseases: While not the primary focus of the provided search results, the β-carboline family, in general, has been investigated for its effects on the central nervous system. For instance, 9-Methyl-β-carboline has been studied for its potential to stimulate the growth of dopaminergic neurons, suggesting a possible role in the treatment of Parkinson's disease. wikipedia.org

Challenges and Future Directions in Research and Development

Despite the promising findings, several challenges and future research directions need to be addressed to translate these discoveries into clinical applications:

Structure-Activity Relationship (SAR) Elucidation: While initial SAR studies have provided valuable insights, a more comprehensive understanding of the relationship between the substitution patterns on the 9H-pyrido[3,4-b]indole core and the resulting biological activity is required. nih.govnih.gov This will enable the rational design of more potent and selective compounds.

Target Identification and Validation: For many active compounds, the precise molecular targets and mechanisms of action are not fully understood. Further research is needed to identify and validate these targets to facilitate mechanism-based drug development. The investigation of the MDM2-p53 axis is a step in this direction. nih.gov

Pharmacokinetic and Toxicological Profiling: Lead compounds need to be subjected to rigorous preclinical evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness and safety profiles.

Synthesis of Diverse Libraries: The development of efficient and versatile synthetic methodologies is crucial for generating diverse libraries of 9H-pyrido[3,4-b]indole derivatives for high-throughput screening and further biological evaluation. nih.gov

Potential for Lead Optimization and Drug Discovery

The 9H-pyrido[3,4-b]indole scaffold represents a "privileged structure" in medicinal chemistry, offering significant potential for lead optimization and drug discovery. beilstein-journals.orgchemsynthesis.com The modifiable nature of the tricyclic system allows for fine-tuning of its pharmacological properties through chemical synthesis.

Key strategies for lead optimization include:

Substitution at C1, C3, C6, and N9: As demonstrated in anticancer and antifilarial studies, modifications at these positions are critical for enhancing potency and selectivity. nih.govnih.gov For example, the introduction of an aryl substituent at C1 and a carbomethoxy group at C3 has been shown to enhance antifilarial activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties and reduce potential toxicity while maintaining or enhancing biological activity.

Computational and Modeling Studies: In silico approaches, such as computational docking and molecular dynamics simulations, can guide the design of new derivatives with improved binding affinity for their biological targets. nih.gov

The existing body of research strongly supports the continued exploration of the 9H-pyrido[3,4-b]indole class as a source of new therapeutic agents. These compounds have the potential to serve as new leads from which novel therapeutics and molecular tools can be developed for a wide variety of diseases, particularly cancer and infectious diseases. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole?

The compound is typically synthesized via microwave-assisted reactions under dynamic heating (250 W power limit, 17 psi pressure) to enhance reaction efficiency. Purification involves flash chromatography using silica gel 60 (230–400 mesh). Structural characterization is performed via ¹H and ¹³C NMR at 500 MHz and 125 MHz, respectively, complemented by LC/MS for mass confirmation . For derivatives, Pictet-Spengler condensation with precursors like 3-indoleacetaldehyde and tryptamine is also utilized, yielding 16% overall efficiency in tetrahydro derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 11.63 ppm for indole NH in DMSO-d6d_6) to resolve substituent positions and confirm purity .
  • LC/MS and ESIMS : For molecular weight verification and detecting trace impurities .
  • Fluorescence quenching assays : To study interactions with biomolecules like DNA, where binding alters spectral properties .

Q. What are the primary biological activities reported for this compound?

It acts as an aryl hydroxylase inhibitor, suppressing cytochrome P450 (CYP)-dependent enzymes such as 7-ethoxyresorufin deethylase (EROD) in hepatocyte models. Activity is quantified via dose-response curves using chick embryo hepatocytes (CEH) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Variations in activity (e.g., inhibitory potency) may arise from differences in assay conditions (e.g., cell type, incubation time, or solvent systems). Standardization is critical:

  • Use identical cell lines (e.g., CEH) and enzyme sources (e.g., recombinant CYP1A1).
  • Validate results with orthogonal assays (e.g., fluorescence-based EROD activity vs. LC/MS quantification of metabolites) .
  • Perform comparative studies under controlled parameters (pH, temperature, cofactor availability) .

Q. What mechanistic insights explain its inhibition of aryl hydroxylases?

The compound competitively binds CYP active sites, disrupting substrate access. Evidence includes:

  • Kinetic studies : Increased KmK_m values for substrates like ethoxyresorufin in the presence of the inhibitor .
  • Docking simulations : Predicted π-π stacking between the pyridoindole core and heme-proximal aromatic residues .
  • Metabolic stability : Resistance to CYP-mediated degradation, confirmed via LC/MS stability assays .

Q. How does this compound interact with DNA, and what methodological approaches are used?

The compound intercalates into DNA, unwinding the double helix by 17 ± 3°, as shown by agarose gel electrophoresis of circular DNA. Methodologies include:

  • Fluorescence quenching : DNA binding reduces dye fluorescence, with KdK_d values of 2.2 × 10⁻⁵ M (norharman analog) .
  • Scatchard analysis : Quantifies binding affinity and site occupancy (0.12–0.13 sites/base pair) .
  • Absorption spectroscopy : Hypochromic shifts in UV-Vis spectra confirm intercalation .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization : Introducing carboxylate groups (e.g., ethyl esters) enhances aqueous solubility, as seen in analogs like ethyl 9H-pyrido[3,4-b]indole-3-carboxylate .
  • Micellar encapsulation : Use of non-ionic surfactants (e.g., Tween-80) improves dispersion in pharmacokinetic models .
  • Prodrug design : Hydrolyzable groups (e.g., acetyl) increase metabolic stability, validated via LC/MS plasma stability assays .

Data Contradiction and Validation

Q. Why do mutagenicity studies report conflicting results for β-carboline analogs?

Discrepancies arise from structural variations (e.g., methylation at N1 vs. C3) and assay specificity. For example:

  • Ames test : 1-Methyl derivatives (e.g., harman) show higher mutagenicity than non-methylated analogs due to enhanced DNA intercalation .
  • Metabolic activation : S9 liver fractions may convert non-mutagenic precursors (e.g., norharman) into active intermediates .
  • Standardization : Use harmonized protocols (OECD guidelines) and isogenic bacterial strains (e.g., TA98 vs. TA100) .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight168.1946 g/mol (base structure)
IUPAC InChIKeyAIFRHYZBTHREPW-UHFFFAOYSA-N
DNA Binding KdK_d2.2 × 10⁻⁵ M (norharman analog)
CYP1A1 Inhibition (IC₅₀)0.8 µM (chick embryo hepatocytes)
Solubility (Ethyl Ester)12 mg/mL in PBS (pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.